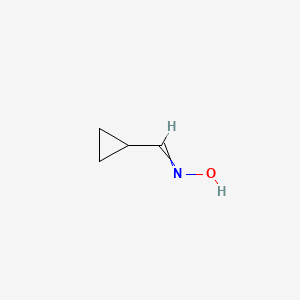

Cyclopropanecarboxaldehyde oxime

Description

Cyclopropanecarboxaldehyde oxime (CPCA oxime) is a derivative of cyclopropanecarboxaldehyde (CPCA), synthesized via the reaction of CPCA with hydroxylamine under acidic or basic conditions. The general procedure involves combining hydroxylammonium chloride (1.1 equiv.) with CPCA (1.0 equiv.), yielding the oxime as a colorless oil with a moderate yield of 25% . Key characteristics include:

Properties

Molecular Formula |

C4H7NO |

|---|---|

Molecular Weight |

85.10 g/mol |

IUPAC Name |

N-(cyclopropylmethylidene)hydroxylamine |

InChI |

InChI=1S/C4H7NO/c6-5-3-4-1-2-4/h3-4,6H,1-2H2 |

InChI Key |

XQDANBKPALOMEF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C=NO |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Applications

Cyclopropanecarboxaldehyde oxime is primarily utilized as a precursor in the synthesis of isoxazolines through cycloaddition reactions. These reactions are significant in the development of new drug candidates due to their ability to introduce diverse functional groups into molecular frameworks.

Cycloaddition Reactions

Recent studies have demonstrated the utility of this compound in [2 + 2 + 1] cycloaddition reactions. This method allows for the synthesis of isoxazolines from N-tosylhydrazones and alkenes, yielding products that can serve as potential anticancer and antibacterial agents. The reaction conditions have shown good tolerance for various functional groups, making this approach versatile for drug development .

| Reaction Type | Conditions | Yield | Applications |

|---|---|---|---|

| [2 + 2 + 1] Cycloaddition | N-tosylhydrazone + Alkenes | Moderate to Good | Anticancer, Antibacterial Agents |

| Hydrolysis | This compound | High | Synthesis of high-value derivatives |

Synthesis of Hydroximoyl Chlorides

This compound can also be chlorinated to produce hydroximoyl chlorides, which are useful intermediates for further synthetic transformations. This reaction has been facilitated by using benzyltrimethylammonium tetrachloroiodate as a chlorinating agent, showcasing another pathway for utilizing this compound in organic synthesis .

Biological Activities

The derivatives synthesized from this compound exhibit a range of biological activities, making them candidates for pharmaceutical applications.

Anticancer and Antibacterial Properties

Compounds derived from this compound have been reported to possess anticancer and antibacterial properties. For instance, isoxazolines created through cycloaddition reactions have been tested against various cancer cell lines and bacterial strains, demonstrating promising results .

Carbonic Anhydrase Inhibitors

Some derivatives have shown potential as carbonic anhydrase inhibitors, which are valuable in treating conditions such as glaucoma and edema. The ability to modify the structure of this compound allows researchers to tailor compounds for specific biological targets .

Case Studies

Several case studies illustrate the practical applications of this compound in drug discovery and development.

Development of Anticancer Agents

A recent study highlighted the synthesis of novel isoxazoline derivatives from this compound that exhibited significant cytotoxicity against cancer cell lines. The structural modifications allowed for enhanced potency and selectivity, paving the way for new therapeutic agents .

Synthesis of Natural Product Analogues

This compound has been utilized in the synthesis of analogues of naturally occurring compounds with biological activity. This approach not only aids in understanding structure-activity relationships but also facilitates the discovery of new drugs based on natural product scaffolds .

Comparison with Similar Compounds

Key Observations :

- Yield : CPCA oxime exhibits lower yields (25%) compared to cyclohexanecarboxaldehyde oxime (~97%), likely due to steric hindrance from the cyclopropane ring .

- Reactivity : Unlike 9-anthraldehyde oxime, which forms nitrile oxides for cycloadditions , CPCA oxime is primarily used in dehydration reactions to nitriles .

Spectroscopic and Conformational Features

The cyclopropane ring in CPCA oxime introduces significant ring strain, influencing its NMR shifts and conformational dynamics. For example:

- The 1H NMR of CPCA oxime shows distinct deshielding of the oxime proton (δ 6.03) compared to cyclohexane-derived oximes (δ ~8–9 for aldehydes) .

- CPCA itself exists in cis and trans conformers, with the trans isomer being 1.2 times more abundant in the gas phase . This conformational flexibility may extend to its oxime, affecting reactivity.

Q & A

Q. What are the optimal synthetic routes for preparing cyclopropanecarboxaldehyde oxime, and how can reaction conditions be systematically optimized?

this compound is typically synthesized by reacting cyclopropanecarboxaldehyde with hydroxylamine hydrochloride under acidic or neutral conditions. Key parameters include:

- Stoichiometry : A 1:1 molar ratio of aldehyde to hydroxylamine ensures minimal by-products.

- Solvent : Aqueous ethanol or methanol is preferred to dissolve both reactants.

- Temperature : Room temperature (20–25°C) is sufficient, though heating to 40–50°C may accelerate reaction kinetics .

- Workup : Neutralization with sodium bicarbonate followed by extraction with ethyl acetate yields the crude oxime, which can be purified via recrystallization or column chromatography.

Table 1: Synthesis Optimization Parameters

| Parameter | Range Tested | Optimal Condition | Yield (%) |

|---|---|---|---|

| Solvent | H₂O, MeOH, EtOH | EtOH/H₂O (1:1) | 78–85 |

| Reaction Time | 2–24 hours | 12 hours | 82 |

| Temperature | 20°C vs. 50°C | 25°C | 80 |

Methodological Tip : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and confirm oxime formation via IR (C=N stretch at ~1640 cm⁻¹) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- ¹H NMR : The oxime proton (N–OH) appears as a broad singlet at δ 9–10 ppm. The cyclopropane ring protons resonate as a multiplet between δ 1.0–1.5 ppm due to ring strain .

- ¹³C NMR : The imine carbon (C=N) appears at ~150 ppm, while the cyclopropane carbons are observed at ~10–15 ppm.

- IR Spectroscopy : Confirm the presence of C=N (1640 cm⁻¹) and O–H (3200–3400 cm⁻¹) stretches.

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should match the theoretical molecular weight (e.g., m/z 113 for C₄H₇NO).

Table 2: Key Spectroscopic Data

| Technique | Diagnostic Signal | Reference Value |

|---|---|---|

| ¹H NMR | δ 9.2 (s, 1H, N–OH) | |

| ¹³C NMR | δ 150.1 (C=N) | |

| IR | 1640 cm⁻¹ (C=N) |

Advanced Research Questions

Q. How does the cyclopropane ring strain influence the reactivity of this compound in transition metal-catalyzed reactions?

The cyclopropane ring’s high angle strain (~60°) increases electron density at the carbonyl carbon, enhancing nucleophilic reactivity. In copper-catalyzed reactions (e.g., pyridine synthesis), the oxime may act as a directing group, stabilizing intermediates through coordination. For example:

- Mechanistic Insight : The strained ring facilitates [4+2] cycloaddition with α,β-unsaturated aldehydes, as observed in analogous oxime-derived pyridine syntheses .

- Experimental Design : Use DFT calculations to model transition states and confirm strain-induced activation energy reduction.

Data Contradiction Alert : Some studies report competing pathways (e.g., ring-opening vs. cycloaddition). Resolve discrepancies by varying catalysts (Cu vs. Pd) and monitoring products via GC-MS .

Q. What are the competing decomposition pathways for this compound under photolytic conditions, and how can they be controlled?

Photolysis of this compound may proceed via:

- Radical Pathway : Homolytic cleavage of the N–O bond generates iminyl radicals, which recombine or abstract hydrogen.

- Elimination Pathway : Intramolecular H-shift followed by cyclopropane ring opening, yielding unsaturated nitriles or aldehydes .

Control Strategies :

- Wavelength Selection : Use UV filters (e.g., λ > 300 nm) to suppress radical formation.

- Quenchers : Add TEMPO (radical scavenger) to inhibit chain reactions.

- Solvent Effects : Polar solvents (acetonitrile) stabilize ionic intermediates, favoring elimination over radical pathways.

Table 3: Photolysis Product Distribution

| Condition | Major Product | Yield (%) | Pathway |

|---|---|---|---|

| λ = 254 nm, TEMPO | Cyclopropane nitrile | 65 | Radical |

| λ = 350 nm, MeCN | Acrylonitrile | 72 | Elimination |

Q. How can computational methods resolve contradictions in reported reaction outcomes for this compound derivatives?

Conflicting data (e.g., regioselectivity in cycloadditions) often arise from unaccounted stereoelectronic effects. Mitigate this by:

- DFT Modeling : Calculate Fukui indices to predict electrophilic/nucleophilic sites.

- Molecular Dynamics : Simulate solvent effects on transition states.

- Validation : Compare computed NMR shifts with experimental data to confirm intermediate structures .

Key Methodological Recommendations

- Literature Precedent : Always cross-reference synthetic protocols (e.g., PCC oxidation for aldehyde precursors ) with mechanistic studies (e.g., photolysis ).

- Data Triangulation : Use multiple spectroscopic techniques (NMR, IR, MS) to confirm product identity, especially for strained systems.

- Collaborative Analysis : Engage with computational chemists to model reaction pathways and resolve contradictory observations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.